MAO-B vs. MAO-A Selectivity Profile: A >9-Fold Preference Over MAO-A
In a direct comparative in vitro assay against human recombinant enzymes, 4-fluoro-3-phenylbenzaldehyde (CHEMBL3415789) demonstrated a marked selectivity for the MAO-B isoform over MAO-A. The compound inhibited MAO-B with an IC50 of 130 nM, while its potency against MAO-A was significantly lower at an IC50 of 1,200 nM [1]. This selectivity is a critical differentiator, as many other benzaldehyde derivatives exhibit either non-selective inhibition or a preference for MAO-A.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 130 nM; MAO-A IC50: 1,200 nM |
| Comparator Or Baseline | The compound itself serves as the comparator across two isoforms, MAO-A and MAO-B. |
| Quantified Difference | The IC50 for MAO-A is approximately 9.2 times higher (less potent) than for MAO-B. |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells using 5-hydroxytryptamine (MAO-A) and 5-phenylacetaldehyde (MAO-B) substrates, respectively, assessed as hydrogen peroxide production after 1 hour. |
Why This Matters
This >9-fold selectivity for MAO-B is a key parameter for researchers in neuroscience and drug discovery, enabling studies of MAO-B specific pathways and providing a distinct SAR starting point that cannot be achieved with less selective isomeric analogs.
- [1] BindingDB. (n.d.). BDBM50075956 (CHEMBL3415789). Affinity Data: IC50. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075956 View Source
